molecular formula C23H19NO2S B14384989 S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate CAS No. 89874-02-2

S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate

Katalognummer: B14384989
CAS-Nummer: 89874-02-2
Molekulargewicht: 373.5 g/mol
InChI-Schlüssel: KAQDARNPZSHTOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate: is a chemical compound known for its unique structure and properties It features an aziridine ring, which is a three-membered nitrogen-containing ring, and is substituted with benzoyl and diphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate typically involves the reaction of aziridine derivatives with benzoyl chloride and thiol compounds. The reaction conditions often require the presence of a base, such as triethylamine, to facilitate the formation of the aziridine ring and subsequent substitution reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of ring-opened products with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological targets and its potential as a therapeutic agent .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science .

Wirkmechanismus

The mechanism of action of S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate involves its interaction with molecular targets through its aziridine ring and benzoyl groups. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and result in specific biological effects .

Vergleich Mit ähnlichen Verbindungen

  • S-(1-Benzoyl-3-methyl-2,3-diphenylaziridin-2-yl) ethanethioate
  • S-(1-Benzoyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate

Comparison: Compared to similar compounds, S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate is unique due to its specific substitution pattern on the aziridine ringFor instance, the presence of the benzoyl group can enhance its stability and reactivity in certain chemical reactions, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

89874-02-2

Molekularformel

C23H19NO2S

Molekulargewicht

373.5 g/mol

IUPAC-Name

S-(1-benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate

InChI

InChI=1S/C23H19NO2S/c1-17(25)27-23(20-15-9-4-10-16-20)21(18-11-5-2-6-12-18)24(23)22(26)19-13-7-3-8-14-19/h2-16,21H,1H3

InChI-Schlüssel

KAQDARNPZSHTOL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)SC1(C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.